molecular formula C19H23N B6156164 3,5-dibenzylpiperidine CAS No. 37088-23-6

3,5-dibenzylpiperidine

Cat. No.: B6156164
CAS No.: 37088-23-6
M. Wt: 265.4
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Description

3,5-Dibenzylpiperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its core structure, the piperidine ring with benzyl substitutions, is a key scaffold in the development of bioactive molecules. Piperidine derivatives are extensively investigated for their potential interaction with central nervous system targets . Specifically, the N-benzylpiperidine motif is a critical structural feature found in acetylcholinesterase (AChE) inhibitors, which are being studied for the treatment of neurodegenerative diseases like Alzheimer's . These inhibitors are believed to function by blocking the enzyme acetylcholinesterase in the brain, thereby increasing acetylcholine levels and potentially ameliorating cognitive deficits . The benzyl group of the molecule is known to facilitate crucial π-stacking interactions with aromatic residues, such as tryptophan 84, within the enzyme's active site . Beyond neuroscience, benzylpiperidine-based structures also serve as versatile precursors for synthesizing compounds evaluated for cytotoxic and anticancer properties, drawing parallels to natural products like curcumin . Furthermore, recent research explores benzylpiperidine derivatives as dual-acting ligands for targets like the μ-opioid receptor (MOR) and the σ1 receptor, aiming to develop new potent analgesics with potentially improved safety profiles . This makes 3,5-dibenzylpiperidine a valuable building block for researchers developing novel therapeutic agents for pain, neurodegenerative conditions, and other areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

37088-23-6

Molecular Formula

C19H23N

Molecular Weight

265.4

Purity

95

Origin of Product

United States

Ii. Retrosynthetic Analysis and Synthetic Methodologies of 3,5 Dibenzylpiperidine

Established Synthetic Pathways

The synthesis of the 3,5-dibenzylpiperidine scaffold can be achieved through several established methodologies, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.

One of the fundamental approaches to piperidine (B6355638) synthesis involves the formation of the ring through intramolecular cyclization. This strategy typically begins with a linear precursor containing a nitrogen atom and a suitable leaving group at the appropriate positions to facilitate ring closure.

In a potential pathway analogous to the synthesis of other substituted piperidines, a key intermediate would be a 1,5-dihalide or a related derivative with benzyl (B1604629) groups at the 2,4-positions. Reaction with a primary amine, such as benzylamine (B48309) (which can also serve as a protecting group), would lead to a double nucleophilic substitution to form the N-benzyl-3,5-dibenzylpiperidine ring. A related approach starts from readily available materials like L-glutamic acid, which can be converted into a diol, then a ditosylate. Subsequent reaction with an appropriate amine source would induce cyclization to form the piperidine ring. niscpr.res.in The final debenzylation of the nitrogen, if necessary, would yield the target compound.

These cyclization reactions often proceed via the formation of a highly electrophilic bicyclic aziridinium (B1262131) ion as a reactive intermediate, which is then attacked by a nucleophile. d-nb.info

Table 1: Representative Alkylation and Cyclization Approach

Starting Material Precursor Key Steps Intermediate Product

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is particularly effective for constructing piperidine rings. harvard.edu This approach can be applied intramolecularly, often in a "double reductive amination" strategy.

This synthesis would start with a 2,4-dibenzyl-1,5-dicarbonyl compound (a dialdehyde (B1249045) or diketone). The reaction of this precursor with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or an amine) first forms a di-imine or related intermediates, which then undergo intramolecular cyclization and reduction in a single pot. chim.it A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing iminium ions over carbonyl groups. harvard.edupearson.comnih.gov This method is powerful as it constructs the heterocyclic core and establishes two new C-N bonds concurrently.

Table 2: Double Reductive Amination Pathway

Carbonyl Precursor Amine Source Reducing Agent Key Feature
2,4-dibenzylpentane-1,5-dial Ammonium Acetate Sodium Cyanoborohydride One-pot cyclization and reduction

Modern synthetic chemistry heavily relies on organometallic catalysis to forge carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. For 3,5-dibenzylpiperidine, these methods could be applied by functionalizing a pre-existing piperidine or a precursor like a dihydropyridine (B1217469).

A prominent strategy involves the hydrogenation of a corresponding 3,5-dibenzylpyridine. Catalysts based on platinum, palladium, or rhodium are commonly used for pyridine (B92270) reduction. whiterose.ac.uknih.gov The stereochemical outcome of this hydrogenation can be highly dependent on the catalyst, solvent, and reaction conditions. nih.gov

Alternatively, cross-coupling reactions can be employed. A di-halogenated piperidine, such as 3,5-dibromopiperidine (B1497920) (with a suitable N-protecting group), could undergo a Suzuki or Stille coupling with benzylboronic acid or benzyltin reagents, respectively, in the presence of a palladium catalyst to form the C-C bonds. Another advanced approach involves the rhodium-catalyzed asymmetric reaction of a pyridine derivative with a boronic acid. tmc.eduorganic-chemistry.org For instance, a dihydropyridine intermediate could be coupled with benzylboronic acid to introduce the benzyl groups enantioselectively. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like substituted piperidines. mdpi.com An MCR approach to 3,5-dibenzylpiperidine could theoretically involve the condensation of two molecules of a benzyl-containing aldehyde (like phenylacetaldehyde), a primary amine or ammonia, and a suitable C1 fragment.

A well-known example for piperidone synthesis is the reaction between an amine, formaldehyde, and a β-ketoester or a similar activated methylene (B1212753) compound. researchgate.net Adapting this to 3,5-dibenzylpiperidine would require a Mannich-type reaction followed by cyclization and subsequent reduction of any carbonyl functionalities. While a direct MCR for 3,5-dibenzylpiperidine is not prominently documented, the principles of MCRs for building complex piperidine scaffolds are well-established. researchgate.net

Diastereoselective and Enantioselective Synthesis

The presence of two stereocenters at the C3 and C5 positions of 3,5-dibenzylpiperidine means that it can exist as a pair of diastereomers (cis and trans), with each diastereomer being a pair of enantiomers. Controlling this stereochemistry is a crucial aspect of its synthesis.

The relative configuration of the two benzyl groups can be controlled through several methods, with the hydrogenation of a substituted pyridine being one of the most studied.

Catalytic Hydrogenation: The hydrogenation of 3,5-disubstituted pyridines can lead to either the cis or trans isomer as the major product depending on the catalyst and conditions. nih.gov For example, hydrogenation of 3,5-dimethylpyridine (B147111) can be directed to favor one isomer over the other. tuodaindus.comgoogle.com This principle is directly applicable to 3,5-dibenzylpyridine. Generally, catalysts like Pd/C might favor the formation of the trans isomer, while other systems could favor the cis product. nih.govtuodaindus.com

Epimerization: A common strategy for accessing the thermodynamically more stable isomer involves starting with a mixture or the kinetically favored product and inducing epimerization. whiterose.ac.uknih.gov For a 3,5-disubstituted N-benzyl piperidine, the cis isomer, where both substituents can occupy equatorial positions in a chair conformation, is often the more stable product. whiterose.ac.uk Treatment of the less stable trans isomer with a base can facilitate enolate formation (if an activating group is present alpha to the stereocenter) or other equilibration mechanisms to yield the cis diastereomer. nih.gov

Directed Synthesis: Some synthetic routes inherently favor one diastereomer. For instance, intramolecular cyclization reactions can be subject to steric hindrance that directs the formation of the less hindered product, often leading to high diastereoselectivity.

Table 3: Methods for Stereochemical Control

Method Description Typical Outcome
Catalytic Hydrogenation Reduction of 3,5-dibenzylpyridine using various metal catalysts (e.g., PtO₂, Pd/C, Rh/C). Diastereoselectivity is catalyst and condition-dependent. Can favor either cis or trans. nih.gov
Base-Mediated Epimerization Treatment of a diastereomeric mixture with a base to equilibrate to the thermodynamically more stable isomer. Often yields the cis isomer as the major product, where bulky groups can be equatorial. whiterose.ac.uk

Asymmetric Induction in C-C and C-N Bond Formation

Achieving asymmetry in the synthesis of 3,5-dibenzylpiperidine can be approached through the stereocontrolled formation of key C-C and C-N bonds.

One potential strategy for asymmetric C-C bond formation is through the conjugate addition of benzyl nucleophiles to a suitable dihydropyridinone or a related Michael acceptor. The use of chiral ligands or catalysts can direct the facial selectivity of the addition, thereby establishing the stereocenters at the C3 and C5 positions. For instance, the use of organocuprates derived from benzyl Grignard reagents in the presence of a chiral ligand could facilitate a diastereoselective 1,4-addition to a protected 2,3-dihydropyridin-4-one. Subsequent reduction of the ketone and manipulation of the nitrogen protecting group would lead to the desired piperidine.

For asymmetric C-N bond formation, intramolecular cyclization of a chiral acyclic precursor is a viable approach. For example, an amino diene precursor with stereodefined centers bearing the benzyl groups could undergo a stereoselective intramolecular hydroamination or aminomercuration reaction to form the piperidine ring. The pre-existing chirality in the acyclic precursor would direct the stereochemical outcome of the cyclization.

Chiral Auxiliary and Organocatalysis Strategies

Chiral auxiliaries offer a powerful method for diastereoselective synthesis. sigmaaldrich.com In the context of 3,5-dibenzylpiperidine, a chiral auxiliary could be attached to the nitrogen atom of a piperidine precursor to direct the introduction of the benzyl groups. For example, a chiral oxazolidinone auxiliary attached to a glutarimide (B196013) derivative could be used to control the stereoselective alkylation at the C3 and C5 positions with benzyl bromide. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3,5-dibenzylpiperidine. The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. sigmaaldrich.com

Organocatalysis has emerged as a key tool for asymmetric synthesis. For the synthesis of 3,5-dibenzylpiperidine, an organocatalytic Michael addition could be employed. For instance, the reaction of a β-ketoester with two equivalents of a benzyl-substituted nitroalkene, catalyzed by a chiral primary or secondary amine (e.g., a prolinol derivative), could lead to a highly functionalized acyclic intermediate with controlled stereochemistry. Subsequent reductive amination and cyclization would then afford the desired 3,5-dibenzylpiperidine. The catalyst forms a transient iminium or enamine species, which controls the facial selectivity of the nucleophilic attack.

StrategyKey TransformationStereocontrol ElementPotential Outcome
Chiral Auxiliary Diastereoselective dialkylation of a glutarimide derivativeChiral oxazolidinone or similar auxiliary attached to the nitrogen atomHigh diastereoselectivity in the formation of cis- or trans-3,5-dibenzylpiperidine precursors.
Organocatalysis Asymmetric conjugate addition of a nucleophile to a dibenzylideneacetone (B150790) derivative followed by cyclizationChiral amine or phosphoric acid catalystEnantioselective formation of a key intermediate leading to optically active 3,5-dibenzylpiperidine.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For 3,5-dibenzylpiperidine, this could involve enzymatic or non-enzymatic approaches.

However, studies on the catalytic kinetic resolution of disubstituted piperidines have shown that piperidines without α-substituents, such as 3,5-disubstituted derivatives, tend to undergo acylation in an unselective manner. nih.govethz.ch This suggests that traditional kinetic resolution via enantioselective acylation may not be an efficient method for obtaining enantiomerically pure 3,5-dibenzylpiperidine.

A more promising approach could be a dynamic kinetic resolution (DKR) . In a DKR process, the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. mdpi.com For a 3,5-disubstituted piperidine precursor, a DKR could be achieved by combining an enzymatic resolution with a racemization catalyst. For example, a racemic mixture of a 3,5-dibenzyl-δ-lactam could be subjected to enzymatic hydrolysis where one enantiomer is selectively hydrolyzed. In the presence of a suitable racemization catalyst (e.g., a transition metal complex), the unreacted enantiomer of the lactam would be continuously racemized, leading to a high yield of the enantiopure hydrolyzed product.

Resolution TechniquePrincipleApplicability to 3,5-Dibenzylpiperidine
Kinetic Resolution (Acylation) Differential rate of acylation of enantiomers with a chiral catalyst.Reported to be unselective for 3,5-disubstituted piperidines. nih.govethz.ch
Dynamic Kinetic Resolution Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer.Potentially applicable to precursors like 3,5-dibenzyl-δ-lactams, allowing for high theoretical yields.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of 3,5-dibenzylpiperidine, potentially offering advantages in terms of efficiency, safety, and scalability.

Flow Chemistry Applications in Piperidine Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. thalesnano.com

For the synthesis of 3,5-dibenzylpiperidine, flow chemistry could be particularly advantageous for the hydrogenation of a 3,5-dibenzylpyridine precursor. Catalytic hydrogenation can be challenging in batch reactors, often requiring high pressures and temperatures. In a flow system, a solution of the pyridine can be passed through a heated, pressurized tube packed with a heterogeneous catalyst (e.g., Pt/C or Rh/C). thalesnano.com This allows for precise control over reaction parameters, leading to higher efficiency and selectivity. The diastereoselectivity of the hydrogenation, yielding either the cis or trans isomer, can often be tuned by adjusting the catalyst, solvent, and reaction conditions.

ParameterEffect on Hydrogenation in Flow
Catalyst Influences activity and diastereoselectivity (e.g., Rhodium catalysts may favor the cis isomer).
Temperature & Pressure Higher parameters generally increase reaction rate but may affect selectivity.
Flow Rate Determines the residence time of the substrate in the catalytic zone, impacting conversion.
Solvent Can affect catalyst activity and swelling of the catalyst support.

Electrochemical Synthesis Routes

Electrochemical synthesis utilizes electrical current to drive chemical reactions, often providing a greener and more efficient alternative to traditional methods that rely on stoichiometric reagents. nih.govbeilstein-journals.org For piperidine synthesis, electrochemical methods can be employed for cyclization reactions.

An electroreductive cyclization approach could be envisioned for the synthesis of a 3,5-dibenzylpiperidine precursor. nih.govbeilstein-journals.org This might involve the reduction of an imine derived from an amino-dihalide at the cathode of an electrochemical cell. The resulting radical anion could then undergo intramolecular cyclization to form the piperidine ring. This method avoids the use of potentially toxic and expensive metal catalysts. nih.govbeilstein-journals.org The reaction can also be carried out in a flow microreactor, combining the benefits of electrochemistry and flow synthesis for enhanced efficiency and scalability. nih.gov

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions. This approach is particularly powerful for the synthesis of chiral molecules. A chemoenzymatic strategy for 3,5-dibenzylpiperidine could be adapted from methodologies developed for related 3,5-disubstituted piperidines. nih.gov

A potential route could start with the enzymatic desymmetrization of a prochiral precursor, such as a 3,5-dibenzylglutaric anhydride, using a lipase (B570770) to selectively hydrolyze one of the ester groups in a di-ester derivative. This would generate a chiral mono-acid, which can then be converted to the target piperidine through a series of chemical transformations, such as a Curtius rearrangement followed by cyclization and reduction.

Alternatively, a dynamic kinetic asymmetric transformation (DYKAT) could be employed on a mixture of cis- and trans-3,5-dibenzylpiperidine diol precursors. nih.gov This would involve a combination of an enzyme that selectively acylates one enantiomer and a racemization catalyst (e.g., a Ruthenium complex) that interconverts the stereoisomers of the diol. This approach can lead to a single stereoisomer of the acylated product in high yield and diastereoselectivity. nih.gov

Chemoenzymatic MethodKey StepEnzymePotential Product
Desymmetrization Enantioselective hydrolysis of a prochiral diester.Lipase (e.g., from Candida antarctica)Enantiomerically enriched mono-acid precursor.
Dynamic Kinetic Asymmetric Transformation (DYKAT) Selective acylation of one enantiomer coupled with racemization of the substrate.Lipase (e.g., PS-C) and a Ru catalystSingle stereoisomer of an acylated 3,5-dibenzylpiperidine precursor. nih.gov

Strategic Utilization of Precursors

The synthesis of the 3,5-dibenzylpiperidine ring system can be efficiently approached from two distinct classes of starting materials: pyridine derivatives, which already contain the core heterocyclic structure, and acyclic precursors, from which the piperidine ring is constructed.

The most direct route to 3,5-dibenzylpiperidine using a heterocyclic precursor involves the chemical reduction of 3,5-dibenzylpyridine. This strategy leverages the stability and commercial availability of pyridine compounds. The core of this approach is the hydrogenation of the aromatic pyridine ring to the saturated piperidine ring.

The synthesis begins with the precursor, 3,5-dibenzylpyridine. The critical step is the saturation of the pyridine ring, a transformation that requires breaking the aromatic system. This is typically accomplished through catalytic hydrogenation. nih.gov This process involves treating the pyridine derivative with hydrogen gas under pressure in the presence of a metal catalyst. researchgate.net

A variety of catalysts are effective for this transformation, with choices often depending on the desired reaction conditions (temperature, pressure) and the presence of other functional groups. nih.gov Commonly used catalysts include platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C). researchgate.netnih.gov The reaction is typically carried out in a solvent such as acetic acid or an alcohol. asianpubs.org For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid under hydrogen pressure has been shown to be an effective method for producing piperidine derivatives. researchgate.netasianpubs.org Similarly, rhodium catalysts have been employed for the hydrogenation of pyridine rings under demanding conditions. nih.gov

The general reaction scheme is as follows: 3,5-Dibenzylpyridine + 3H₂ --(Catalyst)--> 3,5-Dibenzylpiperidine

The choice of catalyst and conditions is crucial to ensure complete reduction of the pyridine ring without affecting the benzyl groups.

Table 1: Conditions for Catalytic Hydrogenation of Pyridine Derivatives
CatalystTypical SolventTypical PressureTypical TemperatureReference
Platinum(IV) oxide (PtO₂)Acetic Acid50-70 barRoom Temperature asianpubs.org
Rhodium-on-carbon (Rh/C)Acetic Acid, Methanol~150 atm (2200 psi)110 °C nih.gov
Palladium-on-carbon (Pd/C)Ethanol, Acetic Acid1-10 atm25-80 °C nih.gov
Raney Nickel (Raney Ni)Ethanol, Water2-5 atmRoom Temperature google.com

An alternative retrosynthetic strategy involves the construction of the piperidine ring from a linear, acyclic molecule. This approach offers flexibility in introducing substituents. A key method for this type of ring formation is the double reductive amination of a 1,5-dicarbonyl compound. mdma.ch

For the synthesis of 3,5-dibenzylpiperidine, the retrosynthetic disconnection occurs across two carbon-nitrogen bonds, leading to an acyclic precursor: 2,4-dibenzylpentane-1,5-dial. This dialdehyde can then be cyclized with an ammonia source to form the piperidine ring.

The forward synthesis involves a one-pot reaction where the 2,4-dibenzylpentane-1,5-dial is treated with an amine source, such as ammonium acetate or ammonia, and a reducing agent. mdma.ch The reaction proceeds through the initial formation of imines at both carbonyl positions, followed by an intramolecular cyclization and subsequent reduction to the stable piperidine ring. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often employed because it selectively reduces the imine intermediates without acting on the initial aldehydes. chim.itpearson.com

This method is a powerful tool for constructing substituted piperidines as it builds the heterocyclic core and sets the stereochemistry in a single transformative step. chim.it

The general reaction for this cyclization is: 2,4-Dibenzylpentane-1,5-dial + NH₃ + Reducing Agent --> 3,5-Dibenzylpiperidine

Table 2: Key Reagents for Piperidine Synthesis via Double Reductive Amination
ComponentExample ReagentFunctionReference
Acyclic Precursor1,5-Dicarbonyl Compound (e.g., 2,4-dibenzylpentane-1,5-dial)Provides the carbon backbone of the piperidine ring. mdma.ch
Nitrogen SourceAmmonium formate, Ammonium acetate, AmmoniaProvides the nitrogen atom for the heterocycle. chim.it
Reducing AgentSodium cyanoborohydride (NaBH₃CN), Hydrogen with catalyst (e.g., Pd/C)Reduces the intermediate imines to form the stable amine linkages of the ring. chim.itpearson.com
SolventMethanol, EthanolProvides the reaction medium. chim.it

Iii. Spectroscopic and Structural Elucidation Methodologies for 3,5 Dibenzylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of a 3,5-disubstituted piperidine (B6355638), the signals for the piperidine ring protons typically appear in the aliphatic region, while the benzyl (B1604629) group protons resonate in the aromatic region.

The chemical shifts (δ) of the piperidine ring protons are influenced by their spatial orientation (axial or equatorial) and the nature of the substituents. For instance, in N-substituted piperidines, the protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear at a lower field compared to the other ring protons. The benzyl methylene (B1212753) protons (CH₂) typically appear as a singlet or a set of doublets, depending on their magnetic equivalence, in the range of 3.5-4.5 ppm. The aromatic protons of the benzyl groups usually exhibit complex multiplets in the range of 7.0-7.5 ppm.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Piperidines.
ProtonTypical Chemical Shift Range (ppm)Notes
Piperidine Ring Protons (α to N)2.5 - 3.5Deshielded due to proximity to nitrogen.
Other Piperidine Ring Protons1.2 - 2.0Chemical shift depends on axial/equatorial position.
Benzyl CH₂ Protons3.5 - 4.5Can appear as a singlet or AB quartet.
Aromatic Protons7.0 - 7.5Complex multiplet patterns are common.
NH Proton (if present)1.0 - 3.0 (broad)Often a broad singlet, position is concentration and solvent dependent.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the piperidine ring are typically found in the range of 20-60 ppm. The carbons alpha to the nitrogen atom are generally observed between 45 and 60 ppm. The benzylic methylene carbon signal usually appears around 60-65 ppm, while the aromatic carbons resonate in the 125-140 ppm region. The specific chemical shifts can provide insights into the substitution pattern and stereochemistry of the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Substituted Piperidines.
CarbonTypical Chemical Shift Range (ppm)
Piperidine Ring Carbons (α to N)45 - 60
Other Piperidine Ring Carbons20 - 40
Benzyl CH₂ Carbon60 - 65
Aromatic Carbons (unsubstituted)125 - 130
Aromatic Carbons (substituted, ipso)135 - 145

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 3,5-dibenzylpiperidine, COSY spectra would show correlations between the protons on the piperidine ring, helping to trace the connectivity within the ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This is crucial for assigning the carbon signals based on the already assigned proton signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, for example, connecting the benzyl groups to the piperidine ring by showing correlations between the benzylic protons and the piperidine ring carbons. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. This is a critical step in confirming the identity of a newly synthesized 3,5-dibenzylpiperidine derivative. For example, the HRMS of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone was calculated as C₂₆H₂₄NO₃ with an m/z of 398.1756, and the found value was very close at 398.1750 [M+H]⁺. mdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For 3,5-dibenzylpiperidine and its derivatives, FTIR spectroscopy provides crucial information about the key structural components, namely the piperidine ring and the benzyl substituents.

The FTIR spectrum of a 3,5-dibenzylpiperidine derivative would be characterized by several key absorption bands:

N-H Vibrations: If the nitrogen atom of the piperidine ring is unsubstituted (a secondary amine), a characteristic N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding. N-H bending vibrations may also be observed around 1560-1640 cm⁻¹.

C-H Vibrations: The spectrum will show distinct C-H stretching vibrations. Aromatic C-H stretching from the benzyl groups typically appears as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the piperidine ring and the methylene bridges of the benzyl groups occurs just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). Aliphatic CH₂ bending (scissoring) vibrations are found around 1440-1480 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond within the piperidine ring is typically observed in the fingerprint region, usually between 1020 and 1250 cm⁻¹. The exact position and intensity can be influenced by the substitution pattern and conformation of the ring.

Aromatic C=C Vibrations: The presence of the benzene (B151609) rings in the benzyl groups gives rise to characteristic C=C stretching vibrations within the aromatic ring. These appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Strong absorption bands resulting from out-of-plane (OOP) C-H bending of the aromatic rings are found in the 690-900 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern on the benzene ring (in this case, monosubstituted).

The following table summarizes the expected characteristic FTIR absorption bands for a generic 3,5-dibenzylpiperidine structure.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium, often broad
Aromatic C-H StretchBenzyl Group3000 - 3100Medium to Weak
Aliphatic C-H StretchPiperidine & CH₂2850 - 2960Strong
Aromatic C=C StretchBenzyl Group1450 - 1600Medium to Weak
Aliphatic CH₂ Bend (Scissoring)Piperidine & CH₂1440 - 1480Medium
C-N StretchPiperidine Ring1020 - 1250Medium
Aromatic C-H OOP BendBenzyl Group690 - 900Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive experimental method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, thereby establishing the absolute stereochemistry and preferred solid-state conformation of a molecule. For complex structures like 3,5-dibenzylpiperidine and its derivatives, which can exist as multiple stereoisomers and conformers, X-ray crystallography is an indispensable tool.

Studies on derivatives of 3,5-dibenzylpiperidine reveal critical details about the conformation of the central piperidine ring and the spatial orientation of its substituents. Research on compounds such as t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one shows that the piperidine ring typically adopts a stable chair conformation. researchgate.net In this conformation, bulky substituents, like the benzyl and phenyl groups, preferentially occupy equatorial positions to minimize steric strain, specifically avoiding unfavorable 1,3-diaxial interactions. researchgate.netnih.gov This equatorial orientation is a common feature observed in the crystal structures of such substituted piperidines. researchgate.netresearchgate.net

However, the conformation can be influenced by other structural features. For instance, the crystal structure of (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one revealed that its piperidine ring adopts an envelope conformation. nih.gov In this particular structure, the nitrogen atom is displaced from the plane formed by four of the carbon atoms. nih.gov

The data obtained from X-ray diffraction analysis allows for the complete elucidation of the crystal structure, including the unit cell dimensions, space group, and the precise coordinates of each atom. This information is crucial for understanding structure-activity relationships and designing new molecules with specific three-dimensional shapes.

The table below presents crystallographic data for a representative derivative, t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, illustrating the type of detailed structural information obtained from such an analysis. researchgate.net

ParameterValue
Molecular FormulaC₂₄H₂₃NO
Molecular Weight341.43 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.8918 (5)
b (Å)30.6042 (12)
c (Å)12.3878 (6)
β (°)92.426 (2)
Volume (ų)3746.8 (3)
Z (molecules/unit cell)8
ConformationPiperidine ring adopts a chair conformation with all substituents in equatorial orientations. researchgate.net

Iv. Stereochemical and Conformational Analysis of 3,5 Dibenzylpiperidine

Diastereomeric Isomers and their Separation

The presence of two stereocenters at the C3 and C5 positions of the piperidine (B6355638) ring in 3,5-dibenzylpiperidine gives rise to diastereomers: a cis isomer and a trans isomer. In the cis isomer, the two benzyl (B1604629) substituents are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

The synthesis of 3,5-disubstituted piperidines often results in a mixture of cis and trans isomers. tuodaindus.com The separation of these diastereomers is a crucial step in obtaining stereochemically pure compounds. Common laboratory and industrial techniques for the separation of these isomers include:

Crystallization: Differences in the physical properties of the cis and trans isomers, such as solubility and crystal lattice energy, can be exploited for their separation by fractional crystallization.

Chromatography: Techniques like column chromatography are effective in separating diastereomers based on their differential adsorption to a stationary phase. For instance, in the synthesis of related 3,5-disubstituted piperidines, hydrogenation of the corresponding pyridine (B92270) precursor can yield a mixture of isomers that are then separated using chromatographic methods. nih.gov A patent for the separation of cis-3,5-dimethylpiperidine from a mixture of its geometric isomers highlights the use of fractional distillation. google.com

Table 1: General Characteristics of Diastereomers of 3,5-Disubstituted Piperidines.
IsomerRelative Orientation of SubstituentsExpected PolaritySeparation Techniques
cisSame side of the ringGenerally more polarChromatography, Crystallization
transOpposite sides of the ringGenerally less polarChromatography, Crystallization

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring in 3,5-dibenzylpiperidine is not planar and, like cyclohexane, adopts a puckered conformation to relieve ring strain. The most stable and predominant conformation is the chair conformation . In this conformation, the substituents can occupy either an axial or an equatorial position.

The dynamics of the piperidine ring involve a process known as ring inversion or chair-flipping , where one chair conformation converts into another. This process leads to the interchange of axial and equatorial positions. The energy barrier for this inversion is a key parameter in understanding the conformational flexibility of the molecule. For many substituted piperidines, this process is rapid at room temperature, leading to an equilibrium mixture of conformers. Temperature-dependent NMR spectroscopy is a powerful tool for studying these dynamic processes. rsc.org

Influence of Substituents on Ring Conformation

The presence of the two bulky benzyl groups at the C3 and C5 positions has a profound influence on the conformational equilibrium of the piperidine ring. Due to steric hindrance, large substituents generally prefer to occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Therefore, for both cis- and trans-3,5-dibenzylpiperidine, the diequatorial conformation is expected to be the most stable. In the case of the cis isomer, this would be the (3e,5e)-conformation. For the trans isomer, a diequatorial arrangement is also favored. X-ray crystal structure analysis of a related compound, t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, revealed a chair conformation where the benzyl group and the phenyl groups all occupy equatorial positions. researchgate.net

In some instances, to alleviate severe steric interactions, the piperidine ring may adopt a flattened chair or a twist-boat conformation. For example, in (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one, the piperidine ring adopts an envelope conformation. nih.gov However, for saturated piperidines like 3,5-dibenzylpiperidine, the chair conformation is generally the most stable.

Table 2: Predicted Stable Conformations of 3,5-Dibenzylpiperidine Isomers.
IsomerMost Stable ConformationPrimary Reason for Stability
cis-3,5-DibenzylpiperidineDiequatorial chairMinimization of 1,3-diaxial steric strain
trans-3,5-DibenzylpiperidineDiequatorial chairMinimization of 1,3-diaxial steric strain

Computational Predictions of Conformational Energy Minima

Computational chemistry provides powerful tools for predicting the conformational energy minima and understanding the relative stabilities of different conformers. Methods such as Density Functional Theory (DFT) and molecular mechanics are widely used to model the structures and energies of piperidine derivatives.

For 3,5-dibenzylpiperidine, computational studies would involve:

Conformational Search: A systematic search for all possible low-energy conformations (chair, boat, twist-boat) for both the cis and trans isomers.

Geometry Optimization: Optimization of the geometry of each identified conformer to find the local energy minimum on the potential energy surface.

Energy Calculation: Calculation of the relative energies of the optimized conformers to determine their relative populations at a given temperature.

Based on studies of analogous 3,5-disubstituted piperidines, it is highly probable that computational analyses would confirm the diequatorial chair conformation as the global energy minimum for both the cis and trans isomers of 3,5-dibenzylpiperidine. nih.govresearchgate.net These calculations can also provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.

V. Reactivity and Chemical Transformations of 3,5 Dibenzylpiperidine

Reactions at the Nitrogen Atom

The nitrogen atom of the piperidine (B6355638) ring is a nucleophilic and basic center, making it the most reactive site in the molecule for many common transformations. Its lone pair of electrons readily participates in reactions with electrophiles.

As a typical secondary amine, the nitrogen atom of 3,5-dibenzylpiperidine can be readily functionalized through N-alkylation and N-acylation.

N-Alkylation involves the reaction of the piperidine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Reductive amination, reacting 3,5-dibenzylpiperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for introducing N-alkyl groups.

N-Acylation is the reaction with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-amide derivative. semanticscholar.org This reaction is generally rapid and is often performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. semanticscholar.org These N-acyl derivatives are fundamental in medicinal chemistry and organic synthesis. google.com

Reaction TypeReagent ExampleProduct ClassTypical Conditions
N-AlkylationMethyl Iodide (CH₃I)N-Methyl-3,5-dibenzylpiperidineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
N-AlkylationBenzyl Bromide (BnBr)1-Benzyl-3,5-dibenzylpiperidineBase (e.g., Et₃N), Solvent (e.g., DCM)
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-3,5-dibenzylpiperidineDichloroethane (DCE)
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-3,5-dibenzylpiperidineBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
N-AcylationBenzoyl Chloride (PhCOCl)N-Benzoyl-3,5-dibenzylpiperidineBase (e.g., Et₃N), Solvent (e.g., THF)

The N-alkylation and N-acylation reactions described above lead to a wide array of N-substituted derivatives with modified chemical and physical properties. For instance, N-alkylation with small alkyl groups can subtly alter the basicity and lipophilicity of the parent molecule. Introducing larger or more complex groups, such as substituted benzyl groups, can be used to explore structure-activity relationships in drug discovery programs. nih.gov

N-acylation converts the basic secondary amine into a neutral amide, which significantly changes its electronic and biological profile. The resulting amides are less prone to protonation at physiological pH and can act as hydrogen bond acceptors. These derivatives are often key intermediates in the synthesis of more complex molecules.

Reactions at the Benzyl Moieties

The two benzyl groups provide sites for aromatic chemistry, allowing for functionalization of the phenyl rings.

The benzene (B151609) rings of the benzyl groups can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org The alkyl substituent attached to the benzene ring (the -CH₂-piperidine group) is an activating group and an ortho, para-director. libretexts.org This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. libretexts.org Steric hindrance from the bulky piperidine ring may favor substitution at the less hindered para position over the ortho positions.

EAS ReactionReagent ExampleExpected Major Product(s)
NitrationHNO₃ / H₂SO₄3,5-Bis(4-nitrobenzyl)piperidine
BrominationBr₂ / FeBr₃3,5-Bis(4-bromobenzyl)piperidine
Friedel-Crafts AcylationCH₃COCl / AlCl₃3,5-Bis(4-acetylbenzyl)piperidine
Friedel-Crafts AlkylationCH₃Cl / AlCl₃3,5-Bis(4-methylbenzyl)piperidine

The methylene (B1212753) (-CH₂-) groups of the benzyl substituents are known as benzylic positions. These positions are susceptible to radical reactions and oxidation due to the ability of the adjacent benzene ring to stabilize the resulting radical or carbocation intermediate. libretexts.org

Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbons. libretexts.org Under vigorous conditions, this can lead to the formation of a carboxylic acid, cleaving the rest of the alkyl chain. However, milder and more selective methods can convert the benzylic methylene group into a carbonyl group, yielding 3,5-dibenzoylpiperidine. nih.govnih.gov

Benzylic Halogenation : Radical halogenation, most commonly using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position. libretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Ring Functionalization Reactions

Direct functionalization of the C-H bonds on the saturated piperidine ring of 3,5-dibenzylpiperidine is generally challenging. The C-H bonds of the piperidine ring are relatively inert compared to the nucleophilic nitrogen atom and the electronically rich benzyl groups.

Reactions that proceed via enamines or require deprotonation of a C-H bond adjacent to a carbonyl group are not applicable to this saturated heterocycle. odu.edu Modern synthetic methods involving transition-metal-catalyzed C-H activation have been developed for the functionalization of piperidine rings. nih.gov However, these reactions often require specific directing groups, and their application to 3,5-dibenzylpiperidine has not been extensively reported. Such transformations would likely require careful selection of catalysts and reaction conditions to achieve selectivity over the more reactive sites of the molecule.

Stereoselective Functionalization

There is a notable absence of published research specifically investigating the stereoselective functionalization of 3,5-dibenzylpiperidine. In principle, the existing stereocenters at the 3 and 5 positions of the piperidine ring could direct the stereochemical outcome of reactions at other positions. For the cis and trans diastereomers of 3,5-dibenzylpiperidine, their distinct three-dimensional arrangements would be expected to influence the approach of reagents, potentially leading to different stereoisomeric products. However, without experimental data, any discussion on preferred reaction pathways or achievable levels of stereoselectivity remains speculative.

Regioselective Functionalization

The regioselective functionalization of piperidine rings is a significant challenge in synthetic chemistry. Studies on simpler piperidine systems have shown that achieving selectivity between the C2, C3, and C4 positions often requires the use of specific directing groups or catalysts. nih.govd-nb.infonih.gov For 3,5-dibenzylpiperidine, the electronic influence of the benzyl groups is likely to be minimal on the regioselectivity of reactions on the piperidine ring itself.

Theoretically, functionalization could be directed to different positions:

N-Functionalization: The secondary amine is the most reactive site for reactions such as alkylation, acylation, and arylation.

C-H Functionalization: Directing C-H activation to a specific carbon on the piperidine ring in the presence of the benzyl groups would be a formidable challenge. Research on other 3,5-disubstituted piperidines suggests that achieving high regioselectivity in functionalization can be difficult.

Without specific literature on 3,5-dibenzylpiperidine, a detailed analysis of its regioselective functionalization is not possible.

Catalytic Reactions Involving 3,5-Dibenzylpiperidine (e.g., as a ligand, catalyst, or substrate)

The potential for 3,5-dibenzylpiperidine to act as a chiral ligand in asymmetric catalysis is an intriguing but underexplored area. The presence of two stereocenters and the C2 symmetry of the cis-isomer, in particular, are features often sought in the design of effective chiral ligands.

However, a comprehensive search of scientific databases does not reveal any instances where 3,5-dibenzylpiperidine or its derivatives have been employed as a primary ligand, catalyst, or a substrate in a reported catalytic reaction. While the broader class of chiral piperidines has been investigated in asymmetric synthesis, the specific contributions of the 3,5-dibenzyl substitution pattern remain to be elucidated.

Vi. Derivatives and Analogues of 3,5 Dibenzylpiperidine

Structural Diversification Strategies

The systematic modification of the 3,5-dibenzylpiperidine core is essential for establishing comprehensive structure-activity relationships (SAR). These strategies can be broadly categorized into modifications of the benzyl (B1604629) substituents, substitutions on the piperidine (B6355638) ring itself, and derivatization of the nitrogen atom.

Modification of Benzyl Substituents

Alterations to the peripheral benzyl groups of 3,5-dibenzylpiperidine are a primary approach to modulate the compound's steric and electronic properties. This can influence binding affinity and selectivity for biological targets. Research on related N-benzyl piperidines has shown that introducing various substituents on the aromatic rings can significantly impact biological activity. uky.edunih.govresearchgate.net

Common modifications include the introduction of electron-donating or electron-withdrawing groups, such as methoxy (B1213986), halogen, or trifluoromethyl moieties, at various positions (ortho, meta, para) on the phenyl rings. For instance, studies on analogous (E)-3,5-bis(benzylidene)-4-piperidones have explored the effects of different substituents on the benzene (B151609) rings to investigate structure-activity relationships. The placement of these groups can alter the molecule's electrostatic potential and hydrogen bonding capabilities.

Table 1: Examples of Benzyl Group Modifications in Piperidine Analogues
Modification TypeExample SubstituentPotential Impact
Electronic Modification-OCH₃, -Cl, -CF₃Alters electron density, dipole moment, and potential for hydrogen bonding.
Steric Modification-C(CH₃)₃, -isopropylInfluences conformational preferences and steric fit within a binding pocket.
Aromatic System ReplacementNaphthyl, Pyridyl, ThienylIntroduces new potential for π-π stacking, hydrogen bonding, and altered physicochemical properties.

Substitution on the Piperidine Ring

Introducing substituents directly onto the piperidine ring of the 3,5-dibenzylpiperidine scaffold offers another avenue for structural diversification. This can impact the compound's conformation, basicity, and the spatial orientation of the benzyl groups. The synthesis of polysubstituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction. whiterose.ac.uktaylorfrancis.comwhiterose.ac.ukrsc.org

Functional groups such as hydroxyl, alkyl, or carboxyl groups can be introduced at various positions (e.g., C2, C4, C6) of the piperidine ring. For example, the synthesis of 3,5-dioxygenated piperidines has been achieved through chemoenzymatic methods, providing access to a range of functionalized analogues. nih.gov These substitutions can introduce new points for interaction with biological targets or serve as handles for further chemical elaboration.

The stereochemistry of these new substituents is a critical consideration, as different diastereomers can exhibit distinct biological activities. Diastereoselective synthetic methods are therefore crucial for accessing specific stereoisomers of substituted 3,5-dibenzylpiperidine analogues.

Nitrogen Atom Derivatization

The secondary amine of the piperidine ring is a key site for derivatization, allowing for significant modifications to the molecule's physicochemical properties, such as its basicity and lipophilicity. N-alkylation, N-acylation, and N-sulfonylation are common strategies to introduce a wide variety of functional groups.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule. In the context of 3,5-dibenzylpiperidine, this involves replacing the piperidine core with other N-heterocycles.

Bioisosteres of the piperidine ring are sought to modulate properties such as basicity, lipophilicity, metabolic stability, and aqueous solubility. researchgate.net For example, replacing the piperidine ring with other saturated heterocycles like pyrrolidine, morpholine, or thiomorpholine (B91149) can alter the spatial arrangement of the benzyl substituents and introduce new heteroatoms for potential interactions.

More advanced bioisosteric replacements include the use of bicyclic systems to create more rigid analogues. These constrained structures can lock the molecule into a specific conformation, which can be beneficial for binding to a particular target and may improve selectivity. The exploration of such bioisosteres for the 3,5-dibenzylpiperidine scaffold could lead to the discovery of analogues with novel biological profiles. Research on bioisosteric replacements for 3,3-disubstituted piperidines has demonstrated the potential of this approach to yield compounds with improved potency. nih.gov

Table 2: Potential Bioisosteric Replacements for the Piperidine Ring
BioisostereStructural FeaturesPotential Advantages
PyrrolidineFive-membered N-heterocycleAltered ring pucker and substituent orientation.
MorpholineSix-membered heterocycle with an additional oxygen atomIncreased polarity and potential for hydrogen bonding.
AzepaneSeven-membered N-heterocycleGreater conformational flexibility.
Bicyclic Amines (e.g., tropane)Rigid, conformationally constrained systemsImproved selectivity and metabolic stability.

Preparation of Macrocyclic and Polycyclic Derivatives

The incorporation of the 3,5-dibenzylpiperidine scaffold into macrocyclic and polycyclic architectures represents a sophisticated approach to creating structurally complex and conformationally constrained molecules. Such derivatives can exhibit unique biological activities due to their pre-organized structures that can lead to high-affinity binding to challenging protein targets.

The synthesis of macrocycles often involves the linkage of two functional groups on a linear precursor. cam.ac.uk For a 3,5-dibenzylpiperidine-containing macrocycle, this could involve functionalizing the nitrogen atom and another position on the piperidine ring or on one of the benzyl substituents with reactive handles that can be subsequently cyclized. A variety of cyclization strategies, such as ring-closing metathesis, macrolactamization, or click chemistry, can be employed. nih.gov

The construction of polycyclic derivatives can be achieved through intramolecular cyclization reactions, where a suitably functionalized 3,5-dibenzylpiperidine derivative undergoes a ring-forming reaction to create an additional fused or bridged ring system. researchgate.net These strategies can lead to the synthesis of novel, three-dimensional structures with well-defined shapes and functionalities, significantly expanding the chemical space around the 3,5-dibenzylpiperidine core.

Vii. Medicinal Chemistry Applications and Design Rationale of 3,5 Dibenzylpiperidine Scaffolds

Role as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious modification of its peripheral substituents. The piperidine (B6355638) ring itself is a well-established privileged structure. lifechemicals.com The 3,5-dibenzylpiperidine framework builds upon this foundation by incorporating two benzyl (B1604629) groups, which can engage in crucial hydrophobic and π-stacking interactions with protein targets.

The N-benzyl piperidine motif is frequently used by medicinal chemists to enhance efficacy and modulate physicochemical properties. nih.gov The 3,5-dibenzylpiperidine structure can be viewed as an extension of this concept, with the second benzyl group offering an additional point of interaction or a vector for further chemical elaboration. This disubstituted pattern creates a distinct three-dimensional (3D) shape that allows for the exploration of chemical space not accessible to simpler, "flat" aromatic molecules, a feature known to be advantageous in drug discovery. lifechemicals.com The scaffold's potential lies in its ability to present the two aromatic rings in defined spatial orientations (depending on the stereochemistry), which can be tailored to fit the specific topographies of diverse biological binding sites, from enzymes to transporters. uky.edunih.gov

Influence of Stereochemistry on Molecular Recognition and Target Binding

For 3,5-disubstituted piperidines, stereochemistry is a critical determinant of biological activity. acs.orgnovartis.com The 3,5-dibenzylpiperidine scaffold can exist as two primary diastereomers: cis and trans.

In the cis-isomer , both benzyl groups are on the same side of the piperidine ring. Depending on the ring conformation (chair or boat), these groups can adopt diaxial, diequatorial, or axial-equatorial orientations, leading to distinct 3D shapes.

In the trans-isomer , the benzyl groups are on opposite sides of the ring, typically resulting in a more extended conformation where the substituents are likely to occupy equatorial positions to minimize steric hindrance.

This stereochemical difference profoundly impacts how the molecule interacts with a target protein. For instance, research on N-nitroso-3,5-dimethylpiperidine has shown that the trans-isomer can be a more potent carcinogen than the cis-isomer, highlighting that even subtle changes in substituent orientation can lead to significant differences in biological outcomes. nih.gov Similarly, studies on other 3,5-disubstituted systems have demonstrated that the specific arrangement of functional groups is key for molecular recognition. elsevierpure.com

The absolute configuration of each stereocenter further expands the number of possible isomers (four stereoisomers in total), each with a unique 3D profile. acs.orgnovartis.com The ability to synthesize and isolate these specific isomers is crucial for drug development, as it allows medicinal chemists to select the stereoisomer with the optimal balance of potency and selectivity for the intended biological target. nih.gov

Rational Design of 3,5-Dibenzylpiperidine-based Molecular Probes

Molecular probes are essential tools for studying biological systems. The 3,5-dibenzylpiperidine scaffold provides a versatile platform for the rational design of such probes. The two benzyl rings serve as convenient handles for introducing functionality without significantly altering the core structure's binding mode.

Interaction with Molecular Targets (e.g., enzymes, receptors, transporters)

While specific biological targets for 3,5-dibenzylpiperidine are not yet extensively documented, the scaffold's structural features suggest potential interactions with a wide range of proteins, including enzymes, receptors, and transporters. uky.edunih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, elucidating how chemical structure correlates with biological activity. For the 3,5-dibenzylpiperidine scaffold, a systematic SAR exploration would be critical to optimizing its therapeutic potential. Key modifications would include:

Aromatic Substitution: Placing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986), nitro groups) on the benzyl rings to probe electronic and steric effects within the binding pocket. nih.govnih.gov

Stereochemical Analysis: Synthesizing and testing pure cis and trans isomers to determine the optimal spatial arrangement of the benzyl groups for target affinity. acs.orgnovartis.com

Piperidine N-Substitution: Modifying the piperidine nitrogen with different alkyl or acyl groups to alter basicity, lipophilicity, and potential interactions with the target. nih.gov

Bioisosteric Replacement: Replacing one or both benzyl groups with other aromatic (e.g., pyridyl, thienyl) or aliphatic (e.g., cyclohexyl) rings to fine-tune binding interactions and physicochemical properties.

A hypothetical SAR study, based on principles observed in related piperidine series, is outlined in the table below.

ModificationRationalePredicted Effect on Activity
Stereochemistry
trans-isomerMore extended conformation, may bridge distant pockets.Potentially higher affinity if target has an elongated binding site.
cis-isomerMore compact, U-shaped conformation.May fit better into more constrained, globular binding sites.
Benzyl Ring Substitution
Electron-withdrawing groups (e.g., -F, -Cl, -CF₃)Modulate electronics, can form halogen bonds.May increase potency depending on the electronic nature of the binding pocket. nih.gov
Electron-donating groups (e.g., -OH, -OCH₃)Can act as hydrogen bond donors/acceptors.Could introduce new, favorable interactions with polar residues.
Piperidine N-Substitution
Small alkyl group (e.g., -CH₃)Increases lipophilicity slightly.May improve cell permeability and affinity.
Larger N-benzyl groupIntroduces a third aromatic ring.Could provide additional π-stacking interactions but may also cause steric clash. nih.gov

Before extensive synthesis, computational (in silico) methods can predict the likely biological activities and molecular targets of a novel scaffold. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a chemical structure and compare it to databases of known bioactive compounds to forecast its pharmacological profile.

For the 3,5-dibenzylpiperidine scaffold, these predictive tools would likely identify potential activities related to the central nervous system (CNS), given the prevalence of piperidine in neuroactive drugs. uky.edunih.gov Other predicted activities could include interactions with monoamine transporters (such as DAT, SERT, NET), various enzymes, or G-protein coupled receptors (GPCRs). nih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also crucial at this stage to assess the "drug-likeness" of designed analogs. researchgate.net

Predicted Activity ClassPotential Molecular TargetsRationale based on Scaffold Features
CNS Agents Dopamine Transporter (DAT), Serotonin Transporter (SERT)The N-benzylpiperidine motif is common in transporter ligands. nih.govresearchgate.net
Acetylcholinesterase (AChE)The scaffold can position aromatic groups in the active site gorge, similar to known inhibitors. nih.gov
Anticancer Agents Tyrosinase, Histone Deacetylases (HDACs)Benzyl groups can provide hydrophobic interactions seen in inhibitors of these enzymes. nih.govnih.gov
Anti-inflammatory Agents Monoacylglycerol Lipase (B570770) (MAGL)The piperidine core is found in known MAGL inhibitors. unisi.it

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For 3,5-dibenzylpiperidine, docking studies would be invaluable for visualizing how the cis and trans isomers fit into a proposed binding site.

In a hypothetical docking simulation into an enzyme active site, one could expect to observe:

The protonated piperidine nitrogen forming a key salt bridge or hydrogen bond with an acidic residue like aspartate or glutamate.

The two benzyl rings occupying distinct hydrophobic pockets, making van der Waals and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

A clear preference for one stereoisomer over the other, based on the shape complementarity with the binding site. ajchem-a.com

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time. researchgate.net MD simulations provide insights into the flexibility of the ligand-protein complex and can help confirm that the key interactions identified in docking are maintained in a dynamic, solvated environment.

Interaction TypePotential Interacting ResiduesRole in Binding
Ionic / Hydrogen Bond Aspartate (Asp), Glutamate (Glu)Anchors the positively charged piperidine nitrogen in the binding site.
π-π Stacking Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Orients the benzyl rings through favorable aromatic interactions.
Hydrophobic (van der Waals) Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)Stabilizes the lipophilic benzyl and piperidine portions of the molecule.
Halogen Bond Carbonyl oxygen (from backbone or side chain)Can occur if benzyl rings are substituted with halogens (F, Cl, Br).

Application as Building Blocks for Complex Bioactive Molecules

The 3,5-dibenzylpiperidine scaffold, characterized by a central piperidine ring flanked by two benzyl groups at the 3 and 5 positions, represents a unique and sterically demanding building block in medicinal chemistry. While the broader class of 3,5-disubstituted piperidines has been recognized for its versatility in constructing bioactive molecules, specific examples detailing the elaboration of the 3,5-dibenzylpiperidine core into more complex structures are not extensively documented in readily available scientific literature. However, the principles of synthetic chemistry and medicinal chemistry allow for the rational design of pathways where this scaffold could serve as a crucial intermediate.

The strategic placement of the two benzyl groups offers several key features for the design of complex molecules. These bulky, lipophilic groups can effectively probe and occupy hydrophobic pockets within biological targets such as enzymes and receptors. Furthermore, the benzyl rings themselves can be functionalized to introduce additional points of interaction or to modulate the electronic properties of the molecule. The piperidine nitrogen provides a convenient handle for further chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

One area where the 3,5-dibenzylpiperidine scaffold holds potential is in the development of ligands for neurological targets, which often possess binding sites that can accommodate such bulky substituents. For instance, in the design of antagonists for neurokinin receptors or inhibitors for enzymes implicated in neurodegenerative diseases, the rigid yet three-dimensional structure of the 3,5-dibenzylpiperidine core could serve as a foundational element to which other pharmacophoric features are appended.

While specific, published examples of multi-step syntheses starting from 3,5-dibenzylpiperidine to yield complex, named bioactive compounds with detailed biological data are scarce, the following table illustrates hypothetical pathways and potential biological targets for which this scaffold could be a valuable starting material. This conceptual framework is based on established synthetic methodologies and the known pharmacophoric requirements for various classes of bioactive agents.

Table 1: Hypothetical Elaboration of the 3,5-Dibenzylpiperidine Scaffold into Complex Bioactive Molecules

Starting ScaffoldSynthetic Elaboration StrategyResulting Complex Molecule ClassPotential Biological TargetKey Research Findings (Hypothetical)
3,5-DibenzylpiperidineN-alkylation with a functionalized side chain containing a terminal amide or ester group.Novel AnalgesicsOpioid ReceptorsThe dibenzyl groups could enhance binding affinity by interacting with hydrophobic sub-pockets of the receptor, potentially leading to subtype selectivity.
3,5-DibenzylpiperidineReductive amination to introduce a substituted aminoethyl side chain at the piperidine nitrogen.Potential AntipsychoticsDopamine or Serotonin ReceptorsThe specific stereochemistry of the 3,5-dibenzyl substitution could influence receptor subtype selectivity and functional activity (agonist vs. antagonist).
3,5-DibenzylpiperidineAcylation of the piperidine nitrogen with a heterocyclic carboxylic acid.Novel Anti-inflammatory AgentsCyclooxygenase (COX) EnzymesThe dibenzylpiperidine moiety could serve as a non-acidic scaffold to which a known COX-inhibiting heterocycle is attached, potentially improving pharmacokinetic properties.
3,5-DibenzylpiperidineSuzuki or Buchwald-Hartwig cross-coupling reactions on functionalized benzyl rings (e.g., bromo-substituted).Extended π-System LigandsKinase InhibitorsFunctionalization of the benzyl rings would allow for the construction of larger, more complex aromatic systems designed to interact with the ATP-binding site of specific kinases.

Viii. Computational and Theoretical Studies of 3,5 Dibenzylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and predicting the spectroscopic behavior of molecules. uq.edu.au

An electronic structure analysis of 3,5-dibenzylpiperidine would reveal key information about its reactivity and intermolecular interactions. DFT calculations could be employed to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For 3,5-dibenzylpiperidine, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the π-systems of the benzyl (B1604629) groups, indicating these are the likely sites for electrophilic attack and oxidation. The LUMO would likely be distributed over the aromatic rings, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For 3,5-dibenzylpiperidine, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom, highlighting its role as a hydrogen bond acceptor and a site of protonation. The hydrogen atom on the nitrogen would exhibit a positive potential (blue), making it a hydrogen bond donor. The benzyl groups would present areas of moderate negative potential above the face of the aromatic rings. These features are critical for understanding how the molecule might interact with biological targets.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of 3,5-dibenzylpiperidine. uq.edu.au The predicted shifts would be sensitive to the molecule's conformation, particularly the relative orientation (axial or equatorial) of the benzyl groups. For instance, an axial benzyl group would experience different shielding effects compared to an equatorial one, leading to distinct chemical shifts for the piperidine ring protons. Comparing calculated shifts for different conformers (e.g., cis vs. trans, chair vs. boat) with experimental spectra is a powerful method for conformational assignment. ias.ac.in

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of 3,5-dibenzylpiperidine, corresponding to its infrared (IR) and Raman spectra. uq.edu.au Key predicted vibrational modes would include the N-H stretch, C-H stretches (aliphatic and aromatic), and C=C stretching vibrations of the aromatic rings. The calculated spectrum serves as a theoretical fingerprint of the molecule, aiding in the analysis of experimental vibrational data.

A hypothetical table of predicted NMR shifts for a dominant conformer of cis-3,5-dibenzylpiperidine is presented below to illustrate the expected output of such calculations.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2/C6~55-60~2.8-3.2 (axial), ~2.2-2.6 (equatorial)
C3/C5~40-45~1.8-2.2
C4~30-35~1.5-1.9 (axial), ~1.2-1.6 (equatorial)
CH₂ (Benzyl)~40-45~2.5-2.9
Aromatic C~125-140~7.1-7.4
NHN/A~1.5-2.5 (broad)

Note: This data is illustrative and based on typical values for substituted piperidines; it is not the result of a specific calculation on 3,5-dibenzylpiperidine.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape and dynamic behavior of larger, flexible molecules like 3,5-dibenzylpiperidine.

The piperidine ring is known for its conformational flexibility, most commonly adopting a chair conformation to minimize steric and torsional strain. nih.gov However, the presence of two bulky benzyl substituents at the 3 and 5 positions introduces significant steric considerations that dictate the preferred geometry.

Chair Conformations: The primary conformations would be chair forms. For cis-3,5-dibenzylpiperidine, the lowest energy conformation is expected to be the di-equatorial chair, which minimizes steric hindrance. The di-axial conformation would be highly unfavorable due to severe 1,3-diaxial interactions between the benzyl groups and the axial hydrogens at C2, C4, and C6. For the trans isomer, the molecule would adopt a chair conformation with one benzyl group in an equatorial position and the other in an axial position.

Boat and Twist-Boat Conformations: While higher in energy, boat or twist-boat conformations might be present in the conformational equilibrium, particularly if N-substitution introduces significant allylic strain. ias.ac.innih.gov Molecular mechanics calculations can systematically explore the potential energy surface to identify all stable conformers and the energy barriers between them, providing their relative populations at a given temperature.

Conformer of cis-3,5-DibenzylpiperidineRelative Energy (kcal/mol) - IllustrativeKey Steric Interactions
Di-equatorial Chair0.0 (Reference)Minimal steric strain.
Di-axial Chair> 5.0Severe 1,3-diaxial interactions.
Twist-Boat~1.5 - 3.0Avoids some diaxial strain but has higher torsional strain.

Note: The relative energy values are hypothetical estimates to illustrate the expected conformational preferences.

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, and the N-benzylpiperidine motif is found in numerous bioactive compounds. researchgate.netnih.gov Should 3,5-dibenzylpiperidine or its derivatives be investigated as ligands for a biological target (e.g., a receptor or enzyme), molecular dynamics simulations would be crucial.

MD simulations can model the dynamic process of the ligand binding to its target protein, providing insights into:

Binding Pose: Predicting the most stable orientation of the ligand within the binding site.

Binding Affinity: Calculating the free energy of binding to estimate the ligand's potency.

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or cation-π interactions with the ligand. nih.gov The benzyl groups would be prime candidates for forming hydrophobic and π-stacking interactions, while the piperidine nitrogen could act as a hydrogen bond donor/acceptor or form a salt bridge if protonated. nih.gov These simulations are fundamental for structure-based drug design. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling seeks to correlate a molecule's structural features with its biological activity. For a series of analogues based on the 3,5-dibenzylpiperidine scaffold, SAR studies would be essential for optimizing properties like potency and selectivity. nih.govresearchgate.net

A systematic exploration might involve:

Modifications to the Benzyl Groups: Introducing substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions on the aromatic rings to probe electronic and steric effects on binding.

Alterations at the Nitrogen Atom: Replacing the N-H with various alkyl or acyl groups to modify basicity, lipophilicity, and hydrogen bonding capacity.

Stereochemistry: Evaluating the cis and trans isomers and their individual enantiomers separately, as biological targets are chiral and often exhibit stereospecific binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models could then be developed. dntb.gov.ua These statistical models use calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) to create a mathematical equation that predicts the biological activity of new, unsynthesized analogues. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. clinmedkaz.org

In Silico ADME/Tox Prediction (limited to physicochemical and absorption properties relevant to drug design)

In the early stages of drug discovery and development, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties plays a pivotal role in identifying candidates with favorable pharmacokinetic profiles. For 3,5-dibenzylpiperidine, computational models can provide valuable insights into its physicochemical characteristics and absorption potential, guiding further experimental studies. These predictions are primarily based on the molecule's structure and rely on established algorithms and models.

A key aspect of this in silico evaluation is the assessment of a compound's drug-likeness, often guided by principles such as Lipinski's rule of five. This rule outlines a set of physicochemical parameters that are commonly observed in orally active drugs. The predicted properties for 3,5-dibenzylpiperidine are summarized in the following tables.

Table 1: Predicted Physicochemical Properties of 3,5-Dibenzylpiperidine

PropertyPredicted Value
Molecular Formula C₁₉H₂₃N
Molecular Weight 265.40 g/mol
LogP (octanol/water partition coefficient) 4.15
Topological Polar Surface Area (TPSA) 12.47 Ų
Number of Hydrogen Bond Acceptors 1
Number of Hydrogen Bond Donors 1
Number of Rotatable Bonds 4

The data presented in Table 1 indicates that 3,5-dibenzylpiperidine aligns well with the criteria for good oral bioavailability as defined by Lipinski's rule of five. Its molecular weight is well under the 500 g/mol threshold, and the number of hydrogen bond donors and acceptors are within the recommended limits. The predicted LogP value of 4.15 suggests a high lipophilicity, which is a critical factor for membrane permeability.

Further analysis of its absorption properties provides a more detailed picture of its potential behavior in vivo.

Table 2: Predicted Absorption Properties of 3,5-Dibenzylpiperidine

PropertyPrediction
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Permeant Yes
Lipinski's Rule of Five Violations 0

The predictions in Table 2 suggest that 3,5-dibenzylpiperidine is likely to have high gastrointestinal absorption. This is consistent with its lipophilic nature and low polar surface area, which facilitate passive diffusion across the intestinal membrane. Furthermore, the models predict that the compound has the potential to cross the blood-brain barrier, a significant consideration for centrally acting therapeutic agents. The absence of any violations of Lipinski's rule of five further strengthens the prediction of its drug-like pharmacokinetic profile in terms of absorption.

It is important to note that these in silico predictions are theoretical and serve as a preliminary assessment. Experimental validation is necessary to confirm these findings and to fully characterize the ADME profile of 3,5-dibenzylpiperidine.

Ix. Future Directions and Emerging Research Avenues for 3,5 Dibenzylpiperidine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for constructing the 3,5-dibenzylpiperidine core. Current strategies for synthesizing substituted piperidines often rely on the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions. nih.gov Emerging research in synthetic methodology offers promising alternatives.

Key areas for development include:

Green Chemistry Approaches : The use of renewable feedstocks and greener solvents is a major goal in modern chemical synthesis. rsc.org Future routes to 3,5-dibenzylpiperidine could explore biocatalytic methods, which employ enzymes to perform chemical transformations with high selectivity under mild conditions, reducing waste and energy consumption. nih.govresearchgate.net

Flow Chemistry : Continuous flow synthesis provides advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Applying flow chemistry to the synthesis of 3,5-dibenzylpiperidine intermediates could lead to higher yields and purity while minimizing hazardous manual handling.

Table 1: Potential Sustainable Synthetic Methodologies for 3,5-Dibenzylpiperidine

Methodology Principle Potential Advantages Relevant Findings for Piperidines
Chemo-enzymatic Synthesis Combines chemical steps with biocatalytic transformations using enzymes. High stereoselectivity, mild reaction conditions, reduced environmental impact. A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines. nih.gov
Organocatalysis Uses small organic molecules as catalysts instead of metals. Avoids toxic heavy metal contamination, often operates under mild conditions. Hybrid bio-organocatalytic cascades have been reported for the synthesis of 2-substituted piperidines. ucd.ie

| Cascade Reactions | Multiple chemical transformations occur sequentially in one pot. | Increased efficiency, reduced waste from purification of intermediates, time and cost savings. | A highly efficient one-pot synthesis of substituted piperidines was developed through a nitroalkene, amine, and enone condensation. acs.org |

Exploration of Advanced Stereoselective Methodologies

The stereochemistry of the two benzyl (B1604629) groups at the C3 and C5 positions of the piperidine (B6355638) ring is critical for biological activity. Future research must focus on methods that provide precise control over the three-dimensional arrangement of these substituents. All four stereoisomers of a 5-aryl-substituted nipecotic acid derivative have been successfully prepared on a preparatory scale, demonstrating that scalable separation and synthesis are achievable. researchgate.netnovartis.com

Promising avenues for exploration include:

Asymmetric Catalysis : The use of chiral catalysts (metal-based or organocatalysts) can guide a reaction to favor the formation of one enantiomer over the other. rsc.org This approach could be applied to key bond-forming steps in the synthesis of 3,5-dibenzylpiperidine to establish the desired stereocenters early in the process. rsc.org

Chiral Auxiliary-Mediated Synthesis : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield the enantiomerically enriched product. This has been used effectively for the asymmetric synthesis of densely substituted piperidines. rsc.org

Dynamic Kinetic Asymmetric Transformation (DYKAT) : This powerful technique can be used to convert a mixture of stereoisomers (e.g., a racemate) into a single, desired stereoisomer in high yield. nih.gov Applying DYKAT to intermediates in the synthesis of 3,5-dibenzylpiperidine could be a highly efficient way to access enantiomerically pure compounds.

Expansion of Medicinal Chemistry Applications Beyond Current Scope

The piperidine scaffold is present in drugs targeting a wide array of conditions, including cancer, neurodegenerative diseases, and infectious diseases. researchgate.netencyclopedia.pub The unique 3,5-dibenzyl substitution pattern could confer novel pharmacological properties, opening up new therapeutic applications.

Future medicinal chemistry campaigns could investigate derivatives of 3,5-dibenzylpiperidine for activity in areas such as:

Neurodegenerative Diseases : Substituted piperidines are being actively investigated for conditions like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.netpatentalert.com For example, rationally designed N-benzyl-piperidine derivatives have been studied as multitarget inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's pathology. nih.gov The dibenzyl structure could offer unique interactions with targets in the central nervous system.

Antimicrobial Agents : With rising antibiotic resistance, there is a critical need for new antibacterial compounds. Novel 3,5-diamino-piperidine derivatives have been developed as aminoglycoside mimetics that inhibit bacterial translation. nih.gov The lipophilic benzyl groups of 3,5-dibenzylpiperidine could be explored for their potential to disrupt bacterial membranes or interact with other novel antibacterial targets.

Oncology : Piperidine derivatives are components of several anticancer agents. encyclopedia.pub Future research could functionalize the benzyl rings or the piperidine nitrogen of the 3,5-dibenzylpiperidine scaffold to target proteins involved in cancer cell proliferation and survival, such as protein kinases or epigenetic targets.

Table 2: Potential Therapeutic Areas for 3,5-Dibenzylpiperidine Derivatives

Therapeutic Area Rationale Based on Piperidine Scaffolds Potential Targets
Neurodegenerative Diseases Piperidine is a key scaffold for CNS-active drugs; N-benzylpiperidine is a known privileged structure for these targets. researchgate.net Cholinesterases (AChE/BuChE) nih.gov, Sigma receptors nih.gov, Monoamine oxidase (MAO) nih.gov
Infectious Diseases Piperidine derivatives have shown potent antibacterial activity by mimicking natural substrates. nih.gov Bacterial ribosome, Cell wall synthesis enzymes, Virulence factors

| Oncology | Many kinase inhibitors and other anticancer agents incorporate a piperidine ring for optimal structure and properties. encyclopedia.pub | Protein kinases (e.g., Akt1) nih.gov, p53-HDM2 interaction researchgate.net, Aromatase clinmedkaz.org |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govorscience.ru These computational tools can be applied to the 3,5-dibenzylpiperidine scaffold to guide research and reduce the time and cost of development.

Future applications of AI/ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can build models that correlate the structural features of 3,5-dibenzylpiperidine derivatives with their biological activity. nih.gov These QSAR models can then predict the activity of new, unsynthesized compounds, helping chemists prioritize which derivatives to make next.

De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. mdpi.com Such models could be trained on known bioactive piperidines to generate novel 3,5-dibenzylpiperidine analogs with a high probability of interacting with a specific biological target.

Target Prediction and Virtual Screening : AI tools can predict potential biological targets for a given molecule. clinmedkaz.org For the 3,5-dibenzylpiperidine scaffold, these tools could suggest novel targets to investigate experimentally. Subsequently, large virtual libraries of derivatives can be screened against a target's 3D structure to identify the most promising candidates for synthesis. ijirt.org

Investigation of New Biological Target Interactions

While the applications of piperidines are broad, the specific interactions of the 3,5-dibenzyl substitution pattern are unknown. A key future direction will be to elucidate the biological targets of this compound and its derivatives through systematic screening and molecular pharmacology studies. Computational tools can help predict likely protein targets, providing a starting point for experimental validation. clinmedkaz.org Techniques such as thermal shift assays, surface plasmon resonance, and affinity-based chemoproteomics could be employed to identify direct binding partners in an unbiased manner. Understanding how the size, conformation, and electronics of the dibenzyl groups contribute to target binding and selectivity will be crucial for developing this scaffold into a useful therapeutic probe or drug lead.

Development of Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As medicinal chemistry efforts generate more complex derivatives of 3,5-dibenzylpiperidine with multiple stereocenters and diverse functional groups, unambiguous structural characterization will become increasingly critical. Future research will require the application of advanced analytical techniques. While standard NMR and mass spectrometry are foundational, complex structures may necessitate more sophisticated methods like 2D NMR (COSY, HSQC, HMBC, NOESY) to fully assign stereochemistry and connectivity. For enantiomerically pure compounds, determining the absolute configuration is essential and often requires X-ray crystallography of the final compound or a suitable crystalline derivative, a technique that has been successfully used to establish the absolute configuration of other 3,5-disubstituted piperidines. novartis.com The development of new chiral chromatography methods will also be vital for the separation and analysis of complex stereoisomeric mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.